5-Bromo-3-ethoxy-2-propoxypyridine
Description
5-Bromo-3-ethoxy-2-propoxypyridine is a brominated pyridine derivative featuring ethoxy and propoxy substituents at positions 3 and 2, respectively, and a bromine atom at position 4. This compound belongs to a class of pyridine derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ethoxy and propoxy groups contribute to its steric and electronic properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-bromo-3-ethoxy-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-5-14-10-9(13-4-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYRWNAYRXOESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-propoxypyridine typically involves the bromination of 3-ethoxy-2-propoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-ethoxy-2-propoxypyridine can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The ethoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-ethoxy-2-propoxypyridine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized products such as aldehydes and carboxylic acids.
- Reduced products like 3-ethoxy-2-propoxypyridine.
Scientific Research Applications
Chemistry: 5-Bromo-3-ethoxy-2-propoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into this compound derivatives has shown potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: In the agrochemical industry, the compound is used as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-2-propoxypyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The ethoxy and propoxy groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares 5-Bromo-3-ethoxy-2-propoxypyridine with key analogues, highlighting substituent variations and their implications:
Physicochemical Properties
- Boiling/Melting Points : Longer alkoxy chains (e.g., propoxy vs. methoxy) typically raise boiling points due to increased molecular weight and van der Waals interactions. For example, 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554, suggesting moderate polarity .
- Solubility: Ethoxy and propoxy groups enhance solubility in organic solvents like ethanol or DMSO compared to non-alkoxy derivatives .
Pharmacological and Industrial Relevance
- Medicinal Chemistry : Pyridine derivatives with alkoxy groups are explored for anti-tumor, anti-viral, and antimicrobial activities. For instance, 5-Bromo-3-methoxypyridin-2-amine shows structural motifs common in kinase inhibitors .
- Agrochemicals : Bromopyridines serve as intermediates in herbicides and insecticides, where substituent size and polarity influence target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
